molecular formula C10H13Cl2NO2 B1452127 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172342-74-3

3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1452127
CAS RN: 1172342-74-3
M. Wt: 250.12 g/mol
InChI Key: TZBRYZAAFUVUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)methyl)amino}propanoic acid hydrochloride, or 3-CMPPAH, is an organic compound with a wide range of applications in scientific research. This compound is a derivative of propionic acid, and is synthesized by reacting 3-chlorophenylmagnesium bromide with 3-(aminomethyl)propanoic acid. 3-CMPPAH is a white crystalline solid that is soluble in water and ethanol, and is used in various laboratory experiments and research applications.

Scientific Research Applications

Fluorescence Derivatization in Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, which has a structural similarity to 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, has been investigated for its role as a fluorescent derivatizing reagent. The derivatives created with various amino acids exhibited strong fluorescence, proving useful in biological assays, particularly due to their emission wavelengths which are favorable for such applications (Frade et al., 2007).

Corrosion Inhibition of Stainless Steel

Schiff bases derived from L-Tryptophan, which share a common backbone with this compound, have demonstrated significant potential in inhibiting the corrosion of stainless steel in acidic environments. These compounds were found to effectively adsorb on the stainless steel surface, following Langmuir's adsorption isotherm, and provided good inhibition efficiency in 1 M hydrochloric acid solutions (Vikneshvaran & Velmathi, 2017).

Structural Characterization in Pharmaceutical Compounds

Compounds structurally related to this compound, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been characterized for their polymorphic forms using advanced techniques like spectroscopic and diffractometric methods. Understanding these polymorphic forms is crucial in pharmaceutical research, influencing the properties and stability of the drug compounds (Vogt et al., 2013).

Anticancer Research

Derivatives of compounds resembling the structure of this compound have shown promising results in anticancer research. For example, specific derivatives synthesized based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate displayed selective inhibition of the proliferation of colon cancer cells, indicating potential in the development of targeted cancer therapies (Rayes et al., 2020).

Biochemical Analysis

Biochemical Properties

3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as beta-alanine transaminase, which catalyzes the transfer of amino groups. The compound also binds to proteins involved in signal transduction pathways, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in various biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to modulate neurotransmitter release by affecting synaptic vesicle dynamics. In immune cells, it influences cytokine production and cell proliferation. The compound also impacts cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering downstream signaling cascades. The compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. Additionally, it affects gene expression by modulating transcription factors and epigenetic markers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation. At high doses, it can cause toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its effects. The subcellular localization of the compound is crucial for understanding its role in cellular processes .

properties

IUPAC Name

3-[(3-chlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRYZAAFUVUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.